molecular formula C19H17ClN4O3S2 B282763 N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B282763
M. Wt: 448.9 g/mol
InChI Key: FDHGUJCYSCXYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves the inhibition of certain enzymes and proteins that are essential for the survival of microorganisms and cancer cells. This compound has been shown to target the cell membrane and disrupt the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide for laboratory experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. One area of research is in the development of new therapeutic agents for the treatment of microbial infections and cancer. Another area of research is in the development of new diagnostic tools for certain diseases. Additionally, there is potential for this compound to be used in the development of new materials for various applications, such as sensors and catalysts.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a promising compound with a range of potential applications in scientific research. Its high potency and specificity make it an attractive compound for laboratory experiments, and its low toxicity profile makes it a safe compound to work with. Further research is needed to fully understand the potential of this compound and to develop new applications for it in the future.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves a series of chemical reactions. The starting materials include 3-chloro-4-methylbenzaldehyde, thiourea, and phenoxyacetic acid. The reaction proceeds through the formation of a thiourea intermediate, which is then reacted with the phenoxyacetic acid to form the final product. This synthesis method has been optimized for high yield and purity of the compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicine, where it has been shown to have antimicrobial and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

Molecular Formula

C19H17ClN4O3S2

Molecular Weight

448.9 g/mol

IUPAC Name

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C19H17ClN4O3S2/c1-12-7-8-13(9-15(12)20)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)

InChI Key

FDHGUJCYSCXYJU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl

Origin of Product

United States

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